1-((3-Methoxyphenyl)thio)pentan-2-one

Description

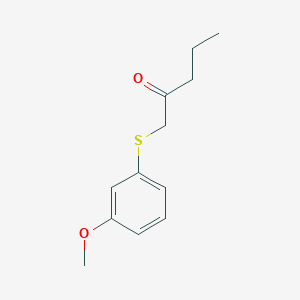

1-((3-Methoxyphenyl)thio)pentan-2-one is a sulfur-containing ketone derivative characterized by a pentan-2-one backbone substituted with a 3-methoxyphenylthio group. Its molecular formula is C₁₂H₁₆O₂S, with a molecular weight of 224.32 g/mol.

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)sulfanylpentan-2-one |

InChI |

InChI=1S/C12H16O2S/c1-3-5-10(13)9-15-12-7-4-6-11(8-12)14-2/h4,6-8H,3,5,9H2,1-2H3 |

InChI Key |

QYXVSJAAXSSUJN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CSC1=CC=CC(=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Methoxyphenyl)thio)pentan-2-one typically involves the reaction of 3-methoxythiophenol with a suitable pentanone derivative under controlled conditions. One common method is the nucleophilic substitution reaction where 3-methoxythiophenol reacts with 2-pentanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the thioether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactions might employ continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-((3-Methoxyphenyl)thio)pentan-2-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-((3-Methoxyphenyl)thio)pentan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((3-Methoxyphenyl)thio)pentan-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties could be due to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-((3-Methoxyphenyl)thio)pentan-2-one with three analogous compounds:

Key Observations:

Backbone Variations: The target compound’s pentan-2-one backbone (5-carbon chain) contrasts with shorter chains (e.g., propan-2-one in ) or ethanone in . Longer chains may enhance lipophilicity, affecting solubility and membrane permeability in biological systems. The absence of sulfur in 3-(3,4-Dimethoxyphenyl)pentan-2-one () highlights the role of the thioether group in altering electronic properties and reactivity.

Substituent Effects: The 3-methoxyphenylthio group in the target compound introduces both electron-donating (methoxy) and electron-withdrawing (thioether) effects, which can modulate aromatic electrophilic substitution reactions. In 1-(4-Methoxyphenyl)-2-[(3-methoxyphenyl)thio]ethanone (), dual methoxy groups increase steric hindrance and polarity compared to the monosubstituted target compound.

Molecular Weight and Applications: Lower molecular weight analogs like 1-(3-(Methylthio)phenyl)propan-2-one (180.27 g/mol, ) may exhibit higher volatility, making them suitable for gas-phase applications.

Physico-Chemical and Reactivity Differences

- The methoxy group in 3-(3,4-Dimethoxyphenyl)pentan-2-one () increases polarity, favoring aqueous solubility but reducing membrane permeability.

- Synthetic Utility: Thioether-containing compounds like the target molecule are prone to oxidation, forming sulfoxides or sulfones under mild conditions, a property absent in oxygen-based analogs . The propan-2-one derivative in may undergo faster keto-enol tautomerism due to its shorter chain, influencing its reactivity in condensation reactions.

Biological Activity

1-((3-Methoxyphenyl)thio)pentan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thioether group and a ketone, which contribute to its reactivity and biological interactions. The molecular formula can be represented as C_{12}H_{16}OS, indicating the presence of carbon, hydrogen, oxygen, and sulfur.

Mechanisms of Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological targets:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Anticancer Properties : Research indicates that this compound may possess cytotoxic effects on cancer cell lines. In vitro assays have shown that it can induce apoptosis in malignant cells by activating caspase pathways.

- Neuroprotective Effects : Some studies have suggested that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits for neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25 µg/mL | |

| Anticancer | MCF-7 (breast cancer) | 15 µM | |

| Neuroprotective | SH-SY5Y (neuronal cells) | 20 µM |

Detailed Findings

- Antimicrobial Studies : In a study assessing the antimicrobial properties, this compound demonstrated an IC50 value of 25 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity. The mechanism was hypothesized to involve membrane disruption and interference with protein synthesis .

- Cytotoxicity Assays : In vitro testing on MCF-7 breast cancer cells revealed that the compound exhibited an IC50 value of 15 µM, suggesting significant cytotoxicity. The study indicated that the compound induces apoptosis through the activation of caspase-dependent pathways .

- Neuroprotective Mechanisms : Research involving SH-SY5Y neuronal cells showed that treatment with this compound at a concentration of 20 µM reduced oxidative stress markers significantly, implying its potential as a neuroprotective agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.